

Spectroscopic Data and Characterization of 2-Methylaziridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for **2-methylaziridine** and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and illustrates a conceptual workflow for the characterization and evaluation of this important class of compounds.

Spectroscopic Data of 2-Methylaziridine and its Derivatives

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methylaziridine** and a selection of its derivatives. This data is crucial for the structural elucidation and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The chemical shifts (δ) in ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data for **2-Methylaziridine** and Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Methylaziridine	CDCl ₃	1.10-1.30 (m, 2H), 1.40-1.65 (m, 5H), 2.32 (s, 3H)[1]
1-Benzyl-2-(bromomethyl)aziridine	CDCl ₃	1.64 (d, J=6.27, 1H), 1.81 (d, J=3.30, 1H), 1.91-2.00 (m, 1H), 3.26-3.35 (m, 2H), 3.41 and 3.58 (each d, J=13.19, 2H), 7.26-7.37 (m, 5H)
N-Aryl-2-methylaziridine (general)	-	Protons on the aziridine ring typically resonate in the upfield region of the spectrum.
(S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine	D ₂ O	Complexation with β -cyclodextrin leads to observable shifts in the aziridine proton signals.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methylaziridine** and Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Methylaziridine	CDCl ₃	21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0[1]
1-Benzyl-2-(bromomethyl)aziridine	CDCl ₃	35.3 (t, CH ₂ -Br), 39.9 (d, CHN), 63.8 (t, ArCH ₂ N), 126.9 (Cpara), 127.9 and 128.1 (d, Cortho and Cmeta), 138.5 (s, Cquat)
N-Aryl-2-methylaziridine (general)	-	Aziridine ring carbons are typically found in the range of 30-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for **2-Methylaziridine** and Derivatives

Compound	Sample Phase	Characteristic Absorption Bands (cm ⁻¹)
2-Methylaziridine	Vapor/Solution	N-H stretching (around 3300), C-H stretching, N-H bending, and C-N stretching vibrations are characteristic. The IR spectrum of 2-methylaziridine has been extensively studied in both the vapor phase and in solution (cyclohexane and CCl ₄). [2]
N-Substituted Aziridines	-	The absence of the N-H stretching band and the presence of bands corresponding to the N-substituent are key features.
1-Benzyl-2-(bromomethyl)aziridine	NaCl	1496, 1455, 1357, 1223, 1157

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for **2-Methylaziridine** and Derivatives

Compound	Ionization Method	Key m/z Values (Relative Intensity)
2-Methylaziridine	Electron Ionization (EI)	The NIST WebBook provides a mass spectrum for 2-methylaziridine.
1-Benzyl-2-(bromomethyl)aziridine	EI	225/7 (M+, 1), 146 (M+ - Br, 33), 91 (100), 65 (21), 55 (10), 51 (10), 44 (12), 42 (25)
N-Aryl Aziridines	-	Fragmentation patterns are highly dependent on the nature of the aryl substituent.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the techniques cited above.

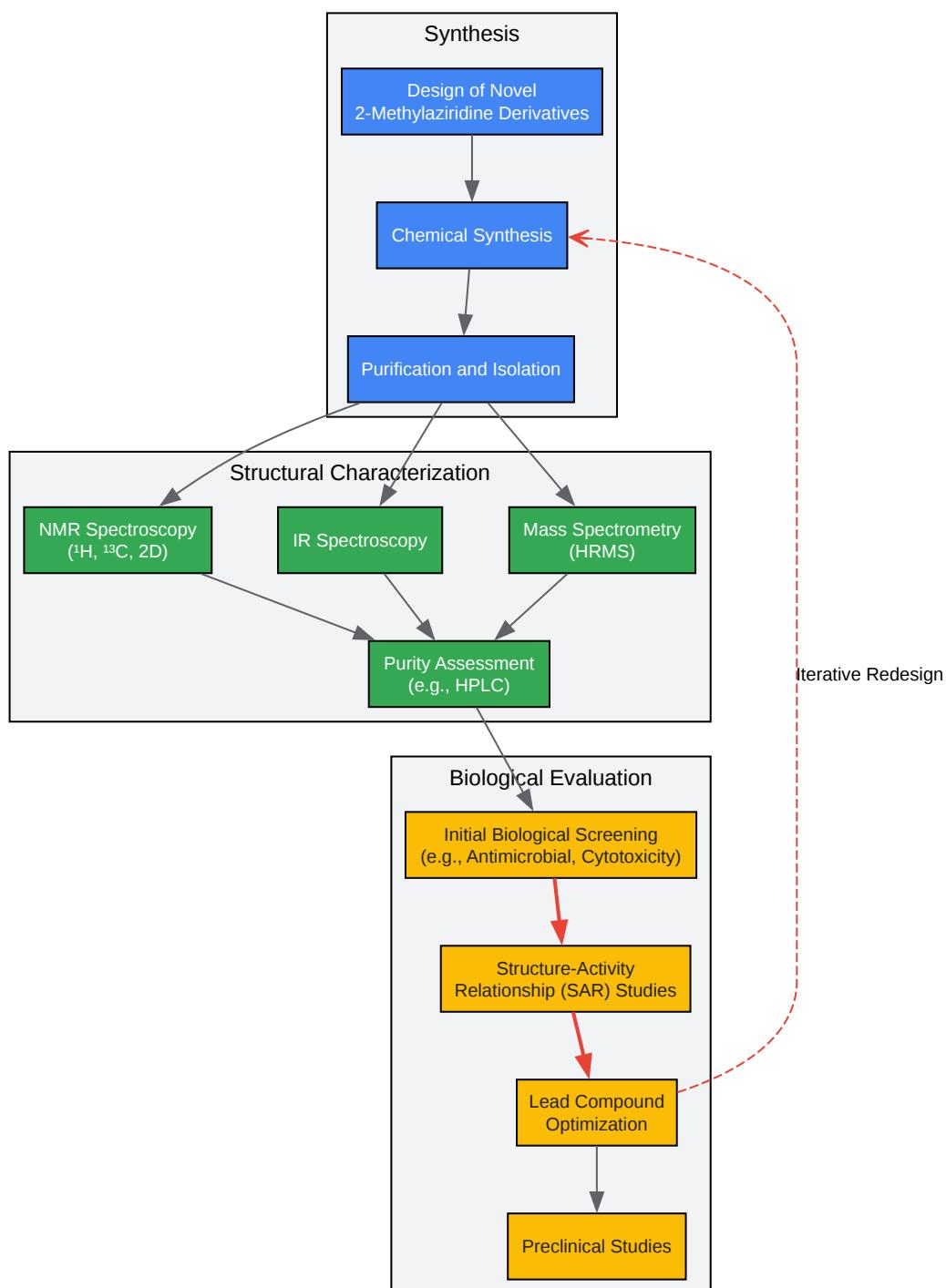
NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or higher for protons.
- Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a standard 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
 - ^{13}C NMR: Spectra are often acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

- 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used for more detailed structural assignments.

Infrared (IR) Spectroscopy

- Instrumentation: FTIR (Fourier Transform Infrared) spectrometers are commonly used.
- Sample Preparation:
 - Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid can be mixed with KBr powder and pressed into a pellet, or analyzed as a nujol mull.
 - Solutions: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

- Instrumentation: Various types of mass spectrometers are used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), and other ionization sources.
- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition: The instrument is scanned over a desired m/z range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Characterization and Biological Evaluation of 2-Methylaziridine Derivatives

2-Methylaziridine derivatives have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties. The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of novel **2-methylaziridine** derivatives.

Conceptual Workflow for the Development of 2-Methylaziridine Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Characterization of 2-Methylaziridine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133172#spectroscopic-data-for-2-methylaziridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

